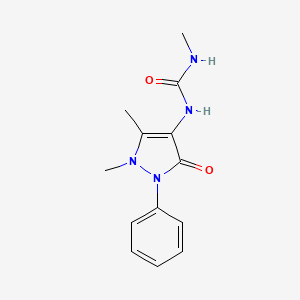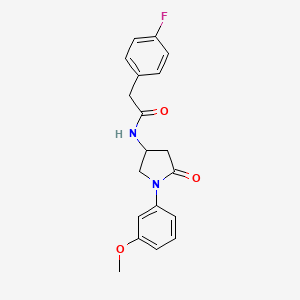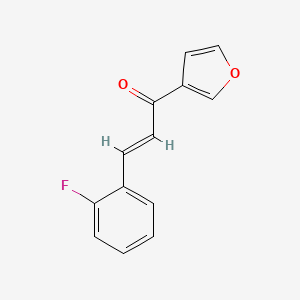
1-(1-(2-Phenoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a piperidine ring and an imidazolidine-2,4-dione group. Piperidine is a common motif in many pharmaceuticals and natural products, and imidazolidine-2,4-dione is a core structure in some biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a piperidine ring (a six-membered ring with one nitrogen atom), an imidazolidine-2,4-dione group (a five-membered ring with two nitrogen atoms and two carbonyl groups), and phenyl groups attached to the nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The carbonyl groups in the imidazolidine-2,4-dione might undergo nucleophilic addition reactions, and the piperidine ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its stability would depend on the stability of its rings .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Several studies have synthesized compounds related to thiazolidine-2,4-diones and imidazolidine-2,4-diones, demonstrating significant antimicrobial and antifungal activities. For instance, compounds with thiazolidine-2,4-dione moieties have shown good activity against gram-positive bacteria and excellent antifungal activity against Aspergillus niger and A. flavus (Prakash et al., 2011). This suggests potential applications of similar structures in developing new antimicrobial and antifungal agents.
Anti-Inflammatory Properties
Research on benzimidazole piperidine and phenoxy pyridine derivatives has highlighted their potential in anti-inflammatory therapy. Specifically, certain compounds have demonstrated high selectivity against COX-2, favorable drug-likeness, and ADME descriptors, showing promise as new nonsteroidal anti-inflammatory drugs (NSAIDs) with minimal side effects (Burayk et al., 2022).
Anticonvulsant Evaluation
Compounds incorporating the imidazolidine-2,4-dione structure have been evaluated for their anticonvulsant activity. For example, derivatives of thiazlidino/thiosemicarbazide-indolin-2-one showed promising anticonvulsant properties when tested in vivo, suggesting potential applications in treating epilepsy or related neurological disorders (Fayed et al., 2021).
Serotonin Receptor Affinity
Arylpiperazine derivatives of phenytoin, sharing structural similarities with the compound of interest, have been studied for their affinity and selectivity toward 5-HT1A and α1-adrenergic receptors. Some derivatives exhibited significant affinities for 5-HT1A receptors, indicating potential applications in developing antidepressant and anxiolytic agents (Handzlik et al., 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-(2-phenoxyacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c26-20-15-24(22(28)25(20)18-7-3-1-4-8-18)17-11-13-23(14-12-17)21(27)16-29-19-9-5-2-6-10-19/h1-10,17H,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZURFFABKUTNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Phenoxyacetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2942365.png)


![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2942371.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2942374.png)


![(3-((5-fluoro-2-methylphenyl)carbamoyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2942377.png)
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2942380.png)
![2-Chloro-1-[2-(3,3-dimethylbutyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]ethanone](/img/structure/B2942382.png)
